molecular formula C6H11IO2 B139702 Iodomethyl pivalate CAS No. 53064-79-2

Iodomethyl pivalate

Cat. No. B139702
CAS RN: 53064-79-2
M. Wt: 242.05 g/mol
InChI Key: PELJISAVHGXLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodomethyl Pivalate is a reagent used for the addition of a pivaloyl group .


Synthesis Analysis

The synthesis of Iodomethyl Pivalate involves a replacement reaction with iodomethyl pivalate as a raw material and sodium iodide in ethyl acetate as a solvent under the condition of reaction backflow time of 6h .


Molecular Structure Analysis

The molecular formula of Iodomethyl Pivalate is C6H11IO2 . Its average mass is 242.055 Da and its monoisotopic mass is 241.980362 Da .


Chemical Reactions Analysis

Iodomethyl Pivalate is used as a reagent for the addition of a pivaloyl group . It can be analyzed by reverse phase (RP) HPLC method with simple conditions .


Physical And Chemical Properties Analysis

Iodomethyl Pivalate is a liquid at 20°C . Its density is 1.6±0.1 g/cm3, boiling point is 197.2±23.0 °C at 760 mmHg, and vapour pressure is 0.4±0.4 mmHg at 25°C . It has a refractive index of 1.506 .

Scientific Research Applications

Application in Organic Chemistry:

  • Field: Organic Chemistry
  • Application Summary: Iodomethyl pivalate is used as a protective group in organic synthesis . Protective groups are usually used in complex organic synthesis to prevent unwanted reactions in certain functional groups while the other functional groups are selectively reacted.
  • Method of Application: The iodomethyl pivalate is used to protect the hydroxyl group in alcohols . The protection is usually done under base-free conditions .
  • Results: The use of iodomethyl pivalate as a protective group allows for selective reactions in complex organic synthesis .

Application in HPLC Column Separation:

  • Field: Analytical Chemistry
  • Application Summary: Iodomethyl pivalate can be separated on Newcrom R1 HPLC column .
  • Method of Application: The details of the separation process are not specified in the source .
  • Results: The outcome of this application is the successful separation of iodomethyl pivalate using an HPLC column .

Application in Synthesis of Amino Alcohols:

  • Field: Organic Chemistry
  • Application Summary: Iodomethyl pivalate has been used in the synthesis of amino alcohols .
  • Method of Application: Acyloxymethyl radicals, which add to imines, were generated from iodomethyl esters by the action of dimethylzinc or triethylborane .
  • Results: A facile hydrolysis of the acyloxy moiety of the adducts gave the corresponding amino alcohols in good yield .

Application in Synthesis of Oleate:

  • Field: Organic Chemistry
  • Application Summary: Iodomethyl pivalate has been used in the synthesis of oleate .
  • Method of Application: Vanadyl triflate efficiently catalyzes a nucleophilic acyl substitution of anhydrides with a myriad array of alcohols .
  • Results: By using mixed-anhydride technique, oleate synthesis can be achieved .

Safety And Hazards

Iodomethyl Pivalate is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and is suspected of causing genetic defects (Category 2) . It is also classified as a combustible liquid .

properties

IUPAC Name

iodomethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELJISAVHGXLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201128
Record name Iodomethyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodomethyl pivalate

CAS RN

53064-79-2
Record name Iodomethyl 2,2-dimethylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53064-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodomethyl pivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053064792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodomethyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodomethyl pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium iodide (dried) (15.0 g, 100 mmol) was added in one portion to a solution of 2,2-dimethylpropanoic acid, chloromethyl ester (10.0 g, 66.7 mmol) in dry acetonitrile (80 mL) at RT under argon. The heterogeneous reaction was stirred at RT for 6 h, then concentrated in vacuo. The residue was partitioned between toluene (150 mL) and 5% sodium bisulfite (40 mL). The organic layer was washed with 5% sodium bisulfite (40 mL) and water (20 mL), then dried over MgSO4. Evaporation gave title iodide (12.1 g, 75%) as a pale yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

An acetonic solution of iodomethyl pivalate was prepared by allowing 0.29 g (2.1 mmol) of chloromethylpivalate to react for 30 min with 0.15 g (5.7 mmol) of sodium iodide dissolved in 10 ml of dry acetone. The acetonic solution was decanted from the precipitated sodium chloride and added to a suspension of 0.57 g (2 mmol) of 2,4-dimethoxy-4′-hydroxychalcone and 0.5 g (3.7 mmol) of potassium carbonate, which had previously been stirred under argon atmosphere for 30 min. The combined mixtures were left for 2 days at 40° C. in a sealed flask, filtered, and concentrated in vacuo to give a yellow gum, from which 0.48 g (60%) of 2,4-dimethoxy-4′-pivaloyloxy-methoxychalcone was isolated as a yellow oil by column chromatography over silica gel 60 (Merck 0.063-0.200 mm, 80 g) using petroleum ether-ethyl acetate (9:1, 1500 ml) as an eluent. The compound crystallized upon standing, m.p. 98-99° C. (methanol).
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Chloromethyl pivalate (6 mL) was dissolved in dry acetone (500 mL) in an atmosphere of N2. To the mixture was added dry potassium iodide (15.33 g), and the mixture was stirred at room temperature for two days. After this time the mixture was filtered to yield a clear solution of iodomethyl pivalate.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15.33 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodomethyl pivalate
Reactant of Route 2
Iodomethyl pivalate
Reactant of Route 3
Reactant of Route 3
Iodomethyl pivalate
Reactant of Route 4
Reactant of Route 4
Iodomethyl pivalate
Reactant of Route 5
Reactant of Route 5
Iodomethyl pivalate
Reactant of Route 6
Reactant of Route 6
Iodomethyl pivalate

Citations

For This Compound
156
Citations
S Fujii, M Nakano, Y Yamaoka, K Takasu, K Yamada… - Tetrahedron …, 2015 - Elsevier
… A reaction of N-tosyl cycloalkanecarbaldimines with iodomethyl pivalate was initiated by triethylborane to give pivaloyloxymethylated products bearing 3-iodocycloalkyl groups. Radical …
Number of citations: 7 www.sciencedirect.com
R Blanc, K Groll, S Bernhardt, PN Stockmann… - …, 2014 - thieme-connect.com
… The organozinc reagent 2 was prepared according to TP1 from iodomethyl pivalate (1). A cross-coupling reaction was performed according to TP2 between organozinc reagent 2 (2.0 …
Number of citations: 9 www.thieme-connect.com
U Pradere, EC Garnier-Amblard, SJ Coats… - Chemical …, 2014 - ACS Publications
… Both phosphates 7 and 8 were prepared from common intermediate 6 (Scheme 2), obtained by the reaction between disilver aryl phosphate 5 and iodomethyl pivalate at room …
Number of citations: 563 pubs.acs.org
K Yamada, Y Matsumoto, S Fujii, T Konishi… - The Journal of …, 2016 - ACS Publications
… (5) Under argon atmosphere, the reaction of benzylidenemalonate 1a and iodomethyl pivalate provided conjugate addition product 2 as a main product in 94% yield within 15 min, …
Number of citations: 9 pubs.acs.org
F Schieweck, HJ Altenbach - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
… The symmetric diol 3, which was accessible by reductive alkylation of pyrrole with iodomethyl pivalate, proved to be a valuable and flexible building block for our synthetic strategy. …
Number of citations: 27 pubs.rsc.org
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Iodomethyl pivalate - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 2 onlinelibrary.wiley.com
WJ Kim, KY KO, MH Jung, M KIM, KEYIN LEE… - The Journal of …, 1991 - jstage.jst.go.jp
… (2a), [(1-methyl)ethoxycarbonyloxy]ethyl ester (2b) and (5-methyl-2-oxol,3-dioxolen-4-yl)methyl ester (2c) were prepared in 60%yield by the esterification of la with iodomethyl pivalate, 1…
Number of citations: 3 www.jstage.jst.go.jp
Z Xiaoliang, L Meijia, W Rongxian - 2010 - europepmc.org
… In this experiment, ceftizoxime sodium was reacted with iodomethyl pivalate under the optimized condition. Ceftizoxime pivoxil with satisfactory purity was obtained. The method is …
Number of citations: 0 europepmc.org
SC Butler - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Alternate Names: iodomethyl pivalate, 2,2‐ dimethylpropionic acid iodomethyl ester, iodomethyl 2,2‐dimethylpropionate. …
Number of citations: 0 onlinelibrary.wiley.com
M Mosrin, P Knochel - Chemistry–A European Journal, 2009 - Wiley Online Library
… Trapping with various electrophiles, such as PhCHO, NCCO 2 Et, CH 3 I, (BrCCl 2 ) 2 , Me 3 SiCN, or iodomethyl pivalate, leads to 5-substituted pyrimidines 5 a–f in 76–92 % yield (…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.